molecular formula C10H11FO2 B2460223 1-(3-Fluoro-4-methoxyphenyl)propan-2-one CAS No. 2357-79-1

1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Cat. No.: B2460223
CAS No.: 2357-79-1
M. Wt: 182.194
InChI Key: YSMYYXIMWVCARJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)propan-2-one (CAS Number: 2357-79-1 ) is a fluorinated and methoxy-substituted phenylpropan-2-one with a molecular formula of C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol citation:1 citation:4 . This compound is characterized by its specific structure, which can be represented by the SMILES notation CC(=O)CC1=CC(=C(C=C1)OC)F citation:4 . As a building block in organic synthesis, this compound serves as a valuable precursor for the exploration of novel chemical entities. Its structure, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the aromatic ring, makes it a versatile intermediate for pharmaceutical research and the development of materials science. Research indicates that structurally similar fluorinated phenylpropan-2-one derivatives are key intermediates in bioconversion and chemoenzymatic synthesis pathways for producing pharmacologically active methamphetamine derivatives citation:2 . This suggests its potential application in the synthesis and development of new central nervous system (CNS) active compounds or other specialty chemicals. This product is offered with a purity of 95% and is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYYXIMWVCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-79-1
Record name 1-(3-fluoro-4-methoxyphenyl)propan-2-one
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Synthetic Methodologies and Mechanistic Investigations of 1 3 Fluoro 4 Methoxyphenyl Propan 2 One

Optimized Synthetic Routes and Precursor Utilization

The construction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one and similar arylketones relies on established and innovative synthetic strategies. The selection of a particular route is often dictated by the availability of starting materials, desired yield and purity, and scalability.

Friedel-Crafts Acylation Approaches for Related Arylketones

A cornerstone in the synthesis of arylketones is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, the logical precursor is 2-fluoroanisole (B128887). The reaction would typically proceed by treating 2-fluoroanisole with an acylating agent such as propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comgoogle.com

The mechanism commences with the activation of the acylating agent by the Lewis acid, commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. depaul.edu This acylium ion is then attacked by the electron-rich aromatic ring of 2-fluoroanisole. The methoxy (B1213986) (-OCH₃) group on the anisole (B1667542) ring is a powerful activating group and an ortho-, para-director, meaning it increases the electron density at the positions ortho and para to itself, making these sites more susceptible to electrophilic attack. youtube.comwisc.edu The fluorine atom, being an electronegative yet ortho-, para-directing halogen, will also influence the regioselectivity of the acylation. The major product is expected to be the one where the propanoyl group is introduced at the position para to the methoxy group, leading to the desired this compound. A final deprotonation step restores the aromaticity of the ring. youtube.com

It is noteworthy that in Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required, as both the acylating agent and the resulting ketone product can form complexes with it. organic-chemistry.orgyoutube.com

Exploration of Alternative Synthetic Pathways for Related Fluoro-methoxyphenyl Ketones

While Friedel-Crafts acylation is a primary method, other synthetic strategies exist for the preparation of fluoro-methoxyphenyl ketones. These can be particularly useful when the substitution pattern of the starting materials is not conducive to the desired regioselectivity in a Friedel-Crafts reaction or when functional groups sensitive to strong Lewis acids are present.

One such alternative involves the use of organometallic reagents. For instance, a fluorinated aryl magnesium halide (Grignard reagent) or an organolithium compound derived from a bromo- or iodo-substituted fluoroanisole could react with a suitable propanoyl electrophile.

Another approach is the palladium-catalyzed cross-coupling reaction. For example, a fluorinated arylboronic acid could be coupled with propanoyl chloride in a Suzuki-type reaction. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical Friedel-Crafts acylation.

Furthermore, methods starting from carboxylic acids have been developed. For instance, a fluorinated benzoic acid derivative could be converted to the corresponding ketone through reaction with an organolithium reagent.

Impact of Reaction Conditions on Yield and Purity in Propanone Synthesis

The efficiency and outcome of the synthesis of this compound, particularly via Friedel-Crafts acylation, are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for maximizing the yield and purity of the desired product.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. numberanalytics.com Generally, higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as polysubstitution or decomposition of the product. numberanalytics.com For many Friedel-Crafts acylations, the reaction is initially carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. numberanalytics.com

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction's course. numberanalytics.com Common solvents for Friedel-Crafts acylation include dichloromethane, nitrobenzene, and carbon disulfide. numberanalytics.comnumberanalytics.com The polarity of the solvent can play a role in the reaction's efficiency. numberanalytics.com

Catalyst Loading: The amount of Lewis acid catalyst used can impact the reaction rate and yield. As mentioned, a stoichiometric amount is often necessary. However, optimizing the catalyst-to-substrate ratio can help minimize waste and potential side reactions. numberanalytics.com

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times may lead to the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation
ParameterGeneral Effect on YieldGeneral Effect on PurityConsiderations
TemperatureIncreases with temperature up to an optimum, then may decrease.May decrease at higher temperatures due to side reactions.Balance between reaction rate and selectivity.
SolventDependent on solubility of reactants and stability of intermediates.Can influence regioselectivity and suppress side reactions.Inertness to reaction conditions is crucial.
Catalyst LoadingIncreases up to a stoichiometric amount.Excess catalyst can lead to byproducts.Minimizing catalyst usage is desirable for green chemistry.
Reaction TimeIncreases with time until completion.Prolonged times can lead to product degradation.Reaction monitoring is key to optimization.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the aromatic ring with its fluoro and methoxy substituents, and the propanone side chain with its carbonyl group.

Nucleophilic Substitution Patterns of Halogenated Ketones

While the term "halogenated ketone" often refers to compounds with a halogen on the carbon alpha to the carbonyl group, the fluorine atom in this compound is on the aromatic ring. This fluorine atom can potentially undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The SNAr mechanism is distinct from electrophilic aromatic substitution. It occurs when an aromatic ring is substituted with one or more strong electron-withdrawing groups, making the ring electron-deficient and susceptible to attack by a strong nucleophile. chemistrysteps.com The ketone group on the side chain is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it.

In this compound, the fluorine atom is ortho to the propanone group. This positioning, along with the electron-withdrawing nature of the carbonyl, facilitates the attack of a nucleophile at the carbon bearing the fluorine. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the fluoride (B91410) ion is expelled. chemistrysteps.com A variety of nucleophiles, such as alkoxides, amines, and thiols, can potentially displace the fluorine atom. The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. masterorganicchemistry.com

Reductive Pathways of the Carbonyl Moiety

The carbonyl group of the propanone side chain is a key site for chemical transformations, particularly reduction. The ketone can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and reaction conditions employed.

Two of the most well-known methods for the complete reduction of an aryl ketone to an alkane are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org

The Clemmensen reduction involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. libretexts.orgwikipedia.orgbyjus.com These strongly acidic conditions are particularly effective for reducing aryl-alkyl ketones. libretexts.orgwikipedia.org The exact mechanism of the Clemmensen reduction is not fully understood but is thought to involve electron transfer from the surface of the zinc. chemistryviews.org It is important to note that this method is not suitable for substrates that are sensitive to strong acids. libretexts.org

The Wolff-Kishner reduction , on the other hand, is carried out under strongly basic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). Subsequent heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the corresponding alkane with the evolution of nitrogen gas. masterorganicchemistry.comlibretexts.org The Wolff-Kishner reduction is complementary to the Clemmensen reduction and is the method of choice for substrates that are unstable in acidic media. masterorganicchemistry.com

Table 2: Comparison of Carbonyl Reduction Methods
Reduction MethodReagentsConditionsProductSubstrate Compatibility
Clemmensen ReductionZinc amalgam (Zn(Hg)), concentrated HClStrongly acidic, heatAlkane (CH₂)Stable in strong acid
Wolff-Kishner ReductionHydrazine (N₂H₄), strong base (e.g., KOH)Strongly basic, high temperatureAlkane (CH₂)Stable in strong base

Oxidative Transformations of the Alkyl and Aromatic Subunits

The structure of this compound, featuring a ketone functional group and a substituted aromatic ring, allows for several oxidative transformations. These reactions can selectively target the alkyl portion containing the carbonyl group or, under more forceful conditions, the aromatic ring. Key oxidative reactions include the Baeyer-Villiger oxidation and oxidative carbon-carbon bond cleavage.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid.

The reaction is highly regioselective, with the oxygen atom preferentially inserted next to the substituent that is more capable of stabilizing a positive charge. organic-chemistry.org The migratory aptitude of various groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chem-station.com

For this compound, the two groups attached to the carbonyl are a methyl group (CH₃) and a 3-fluoro-4-methoxyphenylmethyl group (a substituted benzyl (B1604629) group, which is a primary alkyl). Based on the established migratory preferences, the substituted benzyl group is expected to migrate in preference to the methyl group. This would result in the formation of (3-fluoro-4-methoxyphenyl)methyl acetate (B1210297) as the major product.

Table 1: Predicted Products of Baeyer-Villiger Oxidation
ReactantOxidizing AgentPredicted Major ProductPredicted Minor Product
This compoundPeroxyacid (e.g., m-CPBA)(3-Fluoro-4-methoxyphenyl)methyl acetateMethyl 2-(3-fluoro-4-methoxyphenyl)acetate

Oxidative Carbon-Carbon Bond Cleavage

Under more vigorous conditions, such as treatment with strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or nitric acid, ketones can undergo oxidative cleavage of carbon-carbon bonds. This process typically breaks the bond adjacent to the carbonyl group, leading to a mixture of carboxylic acids with fewer carbon atoms than the original ketone.

For this compound, this reaction would cleave the bond between the carbonyl carbon and the benzylic carbon. This would be expected to yield 3-fluoro-4-methoxybenzoic acid and acetic acid. Additionally, the benzylic position itself is susceptible to oxidation, which could lead to the same benzoic acid derivative. masterorganicchemistry.com

Table 2: Predicted Products of Vigorous Oxidation
ReactantOxidizing AgentPredicted Cleavage Products
This compoundHot, concentrated KMnO₄3-Fluoro-4-methoxybenzoic acid and Acetic acid

Mechanistic Elucidation of Key Synthetic and Degradative Reactions

Understanding the mechanisms of the aforementioned oxidative transformations provides insight into product formation and potential degradative pathways.

Mechanism of Baeyer-Villiger Oxidation

The mechanism of the Baeyer-Villiger oxidation is a well-studied, concerted process. wikipedia.org

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as the Criegee intermediate.

Concerted Rearrangement: This is the rate-determining step of the reaction. In a concerted fashion, one of the substituent groups on the former carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide group. Simultaneously, a carboxylate anion is eliminated as a leaving group. The stereochemistry of the migrating group is retained during this step. chem-station.com

Deprotonation: The resulting protonated ester (an oxocarbenium ion) is then deprotonated to yield the final ester product. wikipedia.org

For this compound, the preferential migration of the 3-fluoro-4-methoxyphenylmethyl group over the methyl group in the rearrangement step dictates the formation of (3-fluoro-4-methoxyphenyl)methyl acetate as the primary product.

Mechanisms of Degradative Reactions

Degradation of this compound can occur through several oxidative pathways, including enzymatic processes that lead to bond cleavage.

Enzymatic C-C Bond Cleavage: In biological systems, enzymes such as cytochrome P450 monooxygenases can catalyze the degradation of aromatic compounds. While specific studies on this compound are not prevalent, mechanisms proposed for similar molecules can be considered. For analogous aryl ketones, degradation can be initiated by hydroxylation of the alkyl side chain. This can be followed by a C-C bond cleavage, mediated by a ferric peroxo anion species in the P450 catalytic cycle, to form an aldehyde, which is then further oxidized to a carboxylic acid.

Enzymatic Defluorination: The presence of a fluorine atom on the aromatic ring introduces the possibility of enzymatic defluorination as a degradative pathway. Certain microbial enzymes, including dioxygenases and hydroxylases, are capable of cleaving the highly stable carbon-fluorine bond. researchgate.netnih.gov This process often involves the hydroxylation of the aromatic ring, which can lead to the elimination of the fluoride ion and subsequent ring cleavage. nih.govmdpi.com The initial step is typically an electrophilic attack on the fluorinated aromatic ring by a highly reactive oxygen species within the enzyme's active site. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Fluoro 4 Methoxyphenyl Propan 2 One and Its Structural Analogs

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Definitive Structural Assignment

Multidimensional NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For fluorinated compounds like 1-(3-Fluoro-4-methoxyphenyl)propan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For instance, in the structurally related 4-(4'-methoxyphenyl)-3-buten-2-one, diagnostic methyl resonances appear at 3.83 ppm (oxymethyl) and 2.35 ppm (terminal methyl). blogspot.com The aromatic protons typically resonate in the downfield region, and their splitting patterns provide information about the substitution on the benzene (B151609) ring. blogspot.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov

In addition to molecular formula confirmation, HRMS is used to study the fragmentation patterns of molecules. By subjecting the parent ion to collision-induced dissociation (CID), a series of fragment ions are produced. nih.gov The analysis of these fragments provides valuable insights into the molecule's structure and connectivity. For example, in substituted cathinones, characteristic losses of neutral groups like water and amines are observed. nih.gov The fragmentation patterns of prazoles have been studied, revealing that heterolytic fragmentations often occur near the -S(O)nCH2- linker. mdpi.com This detailed fragmentation analysis serves as a fingerprint for the molecule, aiding in its identification and structural characterization. nih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Assessment

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic system of a molecule.

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobabylon.edu.iq For ketones, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1660–1770 cm⁻¹. libretexts.org The exact position of this band can be influenced by factors such as conjugation. Conjugation with an aromatic ring or a double bond generally lowers the stretching frequency of the carbonyl group. libretexts.orgjove.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for assessing the extent of conjugation. uobabylon.edu.iq Aromatic ketones typically exhibit characteristic absorptions in the UV region. The presence of conjugation shifts these absorptions to longer wavelengths (a bathochromic shift). jove.com The intensity and position of these absorption bands can provide insights into the electronic structure of the molecule. uobabylon.edu.iq

X-ray Diffraction Crystallography for Precise Solid-State Structural Determination

For structural analogs such as 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, single-crystal X-ray diffraction has been used to determine its crystal structure, revealing details like the dihedral angle between the two benzene rings. nih.govresearchgate.net Similarly, the structure of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been elucidated, showing a nearly planar molecular conformation. researchgate.net

Methodological Approaches for Challenging Crystal Systems (e.g., Twinning)

Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging. wikipedia.org Issues such as twinning, where multiple crystal lattices are intergrown, can complicate data collection and structure solution. Specialized techniques and software are often required to handle and refine data from twinned crystals. Powder X-ray diffraction (XRD) can be a useful alternative when single crystals are not available, providing a fingerprint of the crystalline material. libretexts.org

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.commdpi.com X-ray crystallography allows for the detailed analysis of these interactions, providing insights into the forces that stabilize the crystal structure. aip.orgnsf.gov For example, in the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the crystal packing is stabilized by intermolecular C—H⋯O/F hydrogen bonding and π–π stacking. nih.gov In 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, molecules are linked by weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 1 3 Fluoro 4 Methoxyphenyl Propan 2 One: Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity.

Optimization of Geometrical Parameters and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy arrangement of atoms is determined. For 1-(3-fluoro-4-methoxyphenyl)propan-2-one, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The molecule consists of a 3-fluoro-4-methoxyphenyl group connected by a methylene (B1212753) bridge to an acetone (B3395972) moiety. The key conformational flexibility lies in the rotation around the single bonds, particularly the dihedral angle defining the orientation of the phenyl ring relative to the propan-2-one side chain. Due to the presence of the ortho-fluoro substituent and the methylene group, free rotation may be somewhat hindered. The most stable conformation would likely seek to minimize steric repulsion between the substituted aromatic ring and the propanone group. Based on analyses of similar phenylpropanones, a staggered conformation where the phenyl ring is twisted relative to the carbonyl group is expected to be the most stable.

Table 1: Predicted Geometrical Parameters for this compound Note: These are estimated values based on standard bond lengths and data from similar crystallized structures. Precise values would require a specific DFT calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-F (aromatic)~1.35 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond AngleC-C-C (propanone)~117°
Dihedral AngleC(aromatic)-C(aromatic)-C(methylene)-C(carbonyl)Likely non-planar

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluoro-4-methoxyphenyl ring, which is activated by the electron-donating methoxy (B1213986) group. The LUMO is likely centered on the propan-2-one moiety, specifically on the antibonding π* orbital of the carbonyl group (C=O). researchgate.net The electron-withdrawing fluorine atom will subtly modulate the electron density of the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. Various global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Predicted Reactivity Descriptors from FMO Analysis Note: The values are qualitative predictions. Actual energy values require specific DFT calculations.

DescriptorFormulaPredicted Characteristic
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOModerate; indicates moderate stability.
Ionization Potential (I)-EHOMOModerate; reflects the energy to remove an electron from the electron-rich ring.
Electron Affinity (A)-ELUMOModerate; reflects the energy released when an electron is added, likely to the carbonyl group.
Chemical Hardness (η)(I - A) / 2Moderate; a larger gap corresponds to higher hardness and lower reactivity.
Electronegativity (χ)(I + A) / 2Reflects the overall electron-attracting power of the molecule.

Investigation of Charge Density Distribution and Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. uni-muenchen.de Green and yellow represent neutral or slightly negative/positive areas.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The aromatic ring would exhibit varied potential, with negative regions influenced by the electron-donating methoxy group. The hydrogen atoms, particularly those on the methyl and methylene groups, would show positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.gov

Influence of Solvent Environments on Chemical Reactivity and Stability

Chemical reactions are typically performed in a solvent, which can significantly influence a molecule's stability, conformation, and reactivity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. gaussian.com In the PCM approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric constant of the chosen solvent.

In Silico Prediction of Metabolic Pathways and Products for Related Compounds

In silico tools play a crucial role in modern drug discovery by predicting the metabolic fate of xenobiotics. nih.gov These tools use databases of known metabolic reactions and algorithms to identify the most likely sites of metabolism (SoMs) on a molecule and predict the resulting metabolites. nih.gov Common software platforms include MetaPredictor, GLORYx, and others that model Phase I and Phase II metabolic transformations. researchgate.netuni-hamburg.de

For this compound, several metabolic pathways can be predicted based on its functional groups:

Phase I Metabolism (Functionalization): This is primarily mediated by Cytochrome P450 (CYP) enzymes.

O-dealkylation: The methoxy group (-OCH₃) is a common site for oxidative O-dealkylation, which would yield the corresponding phenol, 1-(3-fluoro-4-hydroxyphenyl)propan-2-one, and formaldehyde. This is often a major metabolic pathway for methoxy-containing aromatic compounds.

Aromatic Hydroxylation: The aromatic ring can be hydroxylated, likely at positions not occupied by the existing substituents. The presence of the fluorine and methoxy groups will direct the position of this hydroxylation.

Ketone Reduction: The carbonyl group of the propan-2-one moiety can be reduced to a secondary alcohol, forming 1-(3-fluoro-4-methoxyphenyl)propan-2-ol.

Phase II Metabolism (Conjugation): The metabolites formed during Phase I, particularly the newly formed hydroxyl groups, can undergo conjugation to increase their water solubility and facilitate excretion.

Glucuronidation: The phenolic hydroxyl group formed from O-dealkylation would be a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

Sulfation: The phenolic group could also be sulfated by sulfotransferases (SULTs).

Table 3: Predicted Major Metabolic Pathways and Products

Metabolic PhaseReaction TypePredicted Metabolite
Phase IO-dealkylation1-(3-Fluoro-4-hydroxyphenyl)propan-2-one
Phase IKetone Reduction1-(3-Fluoro-4-methoxyphenyl)propan-2-ol
Phase IAromatic HydroxylationHydroxylated derivatives of the parent compound
Phase IIGlucuronidationGlucuronide conjugate of the phenolic metabolite
Phase IISulfationSulfate (B86663) conjugate of the phenolic metabolite

Research on Functionalized Derivatives and Bioisosteric Analogs of 1 3 Fluoro 4 Methoxyphenyl Propan 2 One

Rational Design and Synthetic Strategies for Novel Derivatives Containing the Fluoro-methoxyphenyl Moiety

The rational design of novel derivatives of 1-(3-fluoro-4-methoxyphenyl)propan-2-one is deeply rooted in the principles of medicinal chemistry, where the incorporation of fluorine and methoxy (B1213986) groups is a well-established strategy to modulate molecular properties. cas.cnnih.gov The fluorine atom, owing to its high electronegativity and small size, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. cas.cnctppc.org The methoxy group can also influence these properties and provide additional hydrogen bond accepting capabilities.

Synthetic strategies for creating derivatives often begin with the core fluoro-methoxyphenyl structure. Modern synthetic methods are employed to introduce fluorine into organic molecules, as these compounds are rare in nature. cas.cnnih.gov One common approach involves the use of fluorinated building blocks, such as fluorine-substituted benzaldehydes, which can be reacted with other precursors to build the desired propanone scaffold. ebyu.edu.tr For instance, Claisen-Schmidt condensation reactions are frequently used to synthesize chalcone (B49325) derivatives, which share a similar 1,3-diarylpropenone structure and can serve as precursors or structural analogs. ebyu.edu.tracgpubs.org Studies have shown that the choice of solvent is critical in these reactions; using methanol (B129727) can lead to nucleophilic aromatic substitution (SNAr), where a fluorine atom is replaced by a methoxy group, while using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction and yield the desired fluorine-substituted product. ebyu.edu.tracgpubs.org

Transition metal-catalyzed C-H activation is another advanced strategy for creating diversity. cas.cnacs.org This method allows for the direct functionalization of the aromatic ring, enabling the introduction of various substituents at specific positions to explore the chemical space around the fluoro-methoxyphenyl moiety. acs.org

Table 1: Synthetic Approaches for Fluoro-methoxyphenyl Derivatives

Synthetic Strategy Description Key Considerations
Claisen-Schmidt Condensation A base-catalyzed reaction between an aldehyde (e.g., a fluoro-methoxy-benzaldehyde) and a ketone to form a chalcone or related enone. ebyu.edu.tr Solvent choice is crucial to prevent side reactions like SNAr. acgpubs.org
Building Block Approach Utilizes pre-fluorinated starting materials to construct the final molecule. nih.gov Availability and stability of the fluorinated precursors.
C-H Bond Activation Transition metal catalysts (e.g., Rhodium) are used to directly add functional groups to the aromatic ring. cas.cnacs.org Regioselectivity can be controlled by directing groups. cas.cn
Nucleophilic Aromatic Substitution (SNAr) A fluorine atom on an electron-deficient aromatic ring is replaced by a nucleophile. acgpubs.org The position and electronic environment of the fluorine atom determine reactivity. acgpubs.org

Structure-Activity Relationship (SAR) Investigations of Substituted Propanones and Related Systems

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its biological activity. nih.gov These investigations systematically alter parts of the molecule—such as the aromatic ring substituents, the propanone linker, or the terminal phenyl group—and measure the resulting impact on a specific biological target. mdpi.comresearchgate.net

For substituted cathinones, which are structurally related β-ketophenethylamines, SAR studies have revealed clear trends. For example, the length of an alkyl chain on the α-carbon can directly impact binding affinity at monoamine transporters. nih.gov Similarly, substitutions on the aromatic ring can dramatically alter potency and selectivity. mdpi.comnih.gov In studies of substituted ketamine esters, it was found that 2- and 3-substituted compounds on the benzene (B151609) ring were generally more active than 4-substituted compounds. mdpi.com

Applying these principles to the this compound system, an SAR campaign would likely involve:

Modification of the Fluoro-methoxyphenyl Ring: Introducing additional substituents (e.g., chloro, methyl, trifluoromethyl) to probe electronic and steric effects.

Alteration of the Propanone Linker: Extending or constraining the three-carbon chain to optimize geometry and interaction with a target binding site.

Substitution of the Second Phenyl Ring: Replacing the terminal phenyl group with other aromatic or heterocyclic systems to explore different binding pockets.

These systematic modifications help to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Table 2: General SAR Trends Observed in Related Scaffolds

Molecular Modification General Observation Potential Rationale
Increase α-carbon chain length Can increase binding affinity for certain transporters. nih.gov Improved hydrophobic interactions within the binding pocket.
Ring substitution position 2- and 3-substitutions can be more potent than 4-substitutions. mdpi.com Optimal positioning of substituents to interact with key residues in the target protein.
Electron-withdrawing vs. donating groups Can significantly alter binding affinity and selectivity. mdpi.com Modulates the electronic properties of the aromatic ring, affecting π-π stacking or cation-π interactions.
Introduction of hydrogen-bond donors/acceptors Can enhance binding to the biological target. nih.gov Forms specific, high-energy interactions with the active site.

Comparative Studies with Structurally Similar Compounds for Chemical and Biological Profiling

To fully understand the contribution of the 3-fluoro and 4-methoxy substituents, comparative studies are performed against structurally similar analogs. These studies profile differences in chemical properties (e.g., acidity, lipophilicity) and biological activity. A key comparison would be against the non-fluorinated parent compound, 1-(4-methoxyphenyl)propan-2-one, and the non-methoxylated compound, 1-(3-fluorophenyl)propan-2-one.

Such comparisons can elucidate the specific roles of each functional group. For instance, the introduction of fluorine is known to increase lipophilicity in some contexts and can lower the pKa of nearby acidic or basic centers, which can influence receptor binding and pharmacokinetic properties. nih.gov The comparison of bioisosteric analogues is critical for rational drug design, as it helps to distinguish between the effects of steric changes and electronic modulation on biological activity. In vitro data from these comparative studies can be crucial for selecting candidates for further development, even if in vivo efficacy differs due to metabolism or distribution.

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. scispace.comfiveable.me This strategy is widely applied to optimize lead compounds by enhancing potency, selectivity, metabolic stability, and pharmacokinetic profiles. ctppc.org

Mimicry of Functional Groups for Enhanced Molecular Properties

Functional group mimicry is a key tactic in bioisosteric replacement. chemicalroute.com The goal is to replace a functional group with another that retains the original's essential interactions (e.g., hydrogen bonding, steric volume, electronic profile) while improving other attributes. pressbooks.pub For example, a carboxylic acid group, which is often metabolically labile and can have poor membrane permeability, is frequently replaced with a tetrazole ring. The tetrazole mimics the acidic proton and hydrogen bonding capacity of the carboxylic acid but is more lipophilic and metabolically stable. ctppc.orgpressbooks.pub

Modulation of Metabolic Stability and Selectivity through Bioisosterism

A primary application of bioisosterism is to address metabolic liabilities. hyphadiscovery.com Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a pyridine (B92270) ring can alter the metabolic profile and improve stability. ctppc.org Similarly, the replacement of a metabolically vulnerable hydrogen atom with fluorine is a classic strategy to block oxidation at that site. ctppc.orgcambridgemedchemconsulting.com

Bioisosteric replacements can also fine-tune selectivity for a biological target. fiveable.me By subtly altering the size, shape, and electronic distribution of a molecule, its binding affinity for the intended target can be enhanced while its affinity for off-targets is reduced, leading to a better safety profile. fiveable.me For example, replacing a methoxy group with a different alkyl group or a small heterocycle can alter the compound's interaction profile within a binding site, potentially favoring one receptor subtype over another.

Scaffold Hopping for Diversification of Molecular Libraries

Scaffold hopping is a more advanced strategy that aims to identify structurally novel compounds that retain the biological activity of a known parent compound. uniroma1.itnih.gov This is achieved by replacing the central core structure, or "scaffold," of the molecule while preserving the three-dimensional orientation of key functional groups responsible for activity. uniroma1.itbhsai.org This approach is valuable for generating novel chemical entities with improved properties or for escaping existing patent claims. uniroma1.it

Starting from the this compound scaffold, computational methods can be used to search for new core structures that can present the fluoro-methoxyphenyl group and another aryl group in a similar spatial arrangement. uniroma1.itacs.org For example, the propanone linker could be replaced with a rigid heterocyclic ring system, such as a pyrazole (B372694) or an imidazole. This can improve binding affinity by reducing the entropic penalty upon binding and can also introduce new interaction points and improve physicochemical properties. fiveable.meuniroma1.it Scaffold hopping is a powerful tool for the significant diversification of molecular libraries, leading to the discovery of truly novel and potentially superior therapeutic agents. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
1-(4-methoxyphenyl)propan-2-one
1-(3-fluorophenyl)propan-2-one
4-Bromomethcathinone
4-fluoroamphetamine
5,6-methylenedioxy-2-aminoindane
Abacavir
Acylsulfonamides
Aminopterin
Amphetamine
Aspirin
Deutetrabenazine
Ethylone
Fentanyl
Folic acid
Guanine
Haloperidol
Heroin
Hypoxanthine
Ketamine
Losartan
Methamphetamine
Morphine
para-aminobenzoic acid
Sulfonamide
Telaprevir
Tetrazole
Tiletamine
Tyrosine
(E)-3-(2-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
(E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
(E)-3-(2,5-Difluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
1,3-bis(4-methoxyphenyl)propan-2-one
2-(2-Nitrophenoxy)-1-phenylethan-1-one
1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)ethan-1-one
3-Phenyl-3,4-dihydro-2H-benzo[b] acs.orgoxazine
3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b] acs.orgoxazine
7-Methoxy-3-(4-methoxyphenyl)-4-(4-nitrophenyl)-3,4-dihydro-2H-benzo[b] acs.orgoxazine

Mechanistic Elucidation of Biological Interactions for 1 3 Fluoro 4 Methoxyphenyl Propan 2 One Derivatives

Molecular Target Engagement and Binding Dynamics

The interaction of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one derivatives with biological targets is a multifaceted process governed by the compound's unique structural features. The presence of a fluorine atom, a methoxy (B1213986) group, and a propan-2-one moiety dictates the nature and strength of its engagement with enzymes and receptors.

Enzyme Inhibition and Activation Mechanisms

The fluorinated and methoxylated phenyl ring of this compound suggests its potential as a modulator of enzyme activity. Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing interactions with amino acid residues in an enzyme's active site. rroij.com This can lead to competitive inhibition, where the compound vies with the natural substrate for binding. rroij.com The methoxy group, with its ability to act as a hydrogen bond acceptor, can further stabilize the compound within the active site, potentially increasing its inhibitory potency. researchgate.net

The propan-2-one chain provides a reactive carbonyl group. In some enzymatic contexts, particularly with serine or cysteine proteases, this ketone could be susceptible to nucleophilic attack by active site residues, potentially leading to the formation of a transient hemiketal or even a stable covalent adduct, a mechanism that can result in irreversible inhibition. nih.gov

Table 1: Potential Enzyme Interactions of this compound Derivatives

Enzyme ClassPotential Interaction MechanismRole of Functional Groups
KinasesCompetitive inhibition at the ATP binding siteThe fluoromethoxyphenyl moiety can form hydrophobic and electrostatic interactions.
Proteases (e.g., Serine, Cysteine)Competitive or irreversible inhibitionThe ketone group can act as an electrophile for nucleophilic attack by active site residues.
OxidoreductasesModulation of redox activityThe electronic nature of the fluorinated ring can influence electron transfer processes.

Receptor Binding Affinity and Ligand-Receptor Interactions

The affinity of this compound derivatives for specific receptors is largely determined by non-covalent interactions. The fluoromethoxyphenyl group can engage in a variety of interactions that contribute to binding affinity.

The fluorine atom, while small, is highly electronegative and can participate in favorable dipole-dipole interactions and, in some cases, halogen bonds with appropriate donor atoms in the receptor binding pocket. nih.gov The methoxy group can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues like serine, threonine, or tyrosine. researchgate.net Furthermore, the entire aromatic system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on structurally related methoxyphenyl derivatives have demonstrated their ability to fit into the binding pockets of various receptors, with the methoxy group often playing a key role in orienting the ligand and establishing critical hydrogen bonds. ajpp.inrrsociology.ruresearchgate.netnih.gov The specific substitution pattern of the fluorine and methoxy groups on the phenyl ring will dictate the optimal orientation for binding to a particular receptor, influencing selectivity.

Table 2: Predicted Ligand-Receptor Interactions for this compound

Interaction TypeContributing MoietyPotential Receptor Residues
Hydrogen BondingMethoxy group (acceptor)Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic InteractionsPhenyl ring, methyl group of methoxyLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
Dipole-DipoleFluoro groupPolar amino acids

Pathways of Biochemical Pathway Modulation

Given the potential for enzyme and receptor interactions, derivatives of this compound could modulate various biochemical pathways. By inhibiting a key enzyme in a metabolic pathway, these compounds could lead to the accumulation of upstream metabolites and the depletion of downstream products. For instance, inhibition of a kinase involved in a signaling cascade could disrupt cellular communication and downstream gene expression.

Computational approaches can predict the biological pathways a chemical compound is likely to be involved in based on its chemical structure. d-nb.inforesearchgate.net By analyzing the structural fragments of this compound, it is possible to identify pathways where similarly structured molecules are known to be active. The fluoromethoxyphenyl moiety is a common feature in various biologically active compounds, suggesting potential involvement in pathways related to inflammation, cell proliferation, or neurotransmission.

Advanced Mechanistic Explanations for Molecular Recognition

Beyond simple non-covalent interactions, more complex mechanisms can contribute to the biological activity of this compound derivatives.

Role of Covalent Adduct Formation with Biological Macromolecules

The presence of the propan-2-one functional group introduces the possibility of covalent bond formation with biological macromolecules. nih.gov Ketones, particularly those with adjacent electron-withdrawing groups, can be electrophilic and react with nucleophilic residues on proteins, such as the thiol group of cysteine or the hydroxyl group of serine.

Fluorinated ketones are known to be particularly effective in forming stable covalent adducts. nih.gov The electron-withdrawing nature of the fluorine on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to the formation of a stable hemiketal or even a covalent adduct, resulting in irreversible inhibition of the target protein. nih.gov The formation of such adducts can be confirmed using techniques like mass spectrometry, which can identify the mass shift corresponding to the addition of the compound to the protein. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Significance of Halogen Bonding in Molecular Recognition

Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention in drug discovery and molecular recognition. nih.govacs.org This interaction occurs between a covalently bonded halogen atom acting as a Lewis acid (the halogen bond donor) and a Lewis base such as an oxygen, nitrogen, or sulfur atom (the halogen bond acceptor). acs.orgtandfonline.com The basis for this interaction is the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.orgtandfonline.com

In the context of this compound, the fluorine atom, although the least polarizable of the halogens, can participate in such interactions. While fluorine is generally considered a weak halogen bond donor compared to chlorine, bromine, and iodine, its interactions can still be significant for ligand-receptor binding and molecular recognition. benthamscience.comingentaconnect.com The strength and geometry of these bonds are crucial for the specificity and affinity of a ligand for its biological target. tandfonline.comtandfonline.com

The fluorine atom in a C-F bond can interact with various halogen bond acceptors found in biological macromolecules. Common acceptors include the backbone carbonyl oxygens of proteins, which are among the most frequent partners in halogen bonds within the Protein Data Bank (PDB). acs.orgtandfonline.com Other potential acceptors are the side-chain functional groups of amino acids, such as the hydroxyl groups of serine, threonine, and tyrosine, and the carboxylate groups of aspartate and glutamate. acs.org The highly directional nature of the C-F···Y interaction (where Y is the acceptor) contributes to the precise orientation of the ligand within the binding pocket, enhancing binding affinity and selectivity. acs.orgtandfonline.com The ability of fluorine to engage in these specific, stabilizing contacts, in addition to other interactions like hydrogen bonds and hydrophobic interactions, underscores its importance in rational drug design. nih.govingentaconnect.comresearchgate.net

Table 1: Characteristics of Halogen Bonding Involving Fluorine

Property Description Reference
Donor Atom Fluorine (in a C-F bond) tandfonline.com
σ-hole A region of positive electrostatic potential opposite the C-F bond acs.org
Acceptor Atoms Lewis bases (e.g., O, N, S), π-systems acs.orgtandfonline.com
Interaction Type Non-covalent, electrostatic in nature tandfonline.com
Strength Generally weaker than bonds with Cl, Br, I, but can be significant for binding benthamscience.comtandfonline.com
Directionality Highly directional, with angles (C-F···Acceptor) approaching 180° acs.orgacs.org

| Biological Relevance | Contributes to ligand-receptor affinity, specificity, and molecular recognition | nih.govacs.org |

Investigation of Cytochrome P450 Enzyme Interaction Profiles

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of pharmaceutical drugs. manchester.ac.uknih.gov These heme-containing monooxygenases catalyze various oxidative reactions, influencing the pharmacokinetic profile, efficacy, and potential toxicity of compounds. annualreviews.org The interaction of this compound with CYP enzymes is a critical factor in determining its metabolic fate and stability.

The introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes. tandfonline.com For this compound, the fluorine substituent at the C3 position of the phenyl ring is expected to block aromatic hydroxylation at that site, a common metabolic pathway for aromatic compounds. annualreviews.orgnih.gov

While direct oxidation of the C-F bond is difficult, the presence of fluorine can influence metabolism at other sites. annualreviews.org The methoxy group at the C4 position is a potential site for O-demethylation, a reaction frequently catalyzed by CYP isoforms such as CYP2D6 and CYP1A2. The electron-withdrawing nature of the adjacent fluorine atom can modulate the electronic properties of the aromatic ring and the methoxy group, potentially altering the rate and regioselectivity of metabolism. tandfonline.com

Table 2: Major Human Cytochrome P450 Isoforms and Functions

Enzyme Common Substrates / Probes Common Inhibitors Role in Drug Metabolism Reference
CYP1A2 Caffeine, Phenacetin Fluvoxamine, Ciprofloxacin Metabolism of ~15% of clinical drugs; activated by aromatic hydrocarbons. fda.govfda.gov
CYP2C9 S-Warfarin, Diclofenac Fluconazole, Sulfaphenazole Metabolism of many NSAIDs, oral hypoglycemics, and anticoagulants. nih.govfda.gov
CYP2C19 S-Mephenytoin, Omeprazole Fluoxetine, Ticlopidine Important for proton pump inhibitors and some antidepressants; subject to genetic polymorphism. nih.govfda.gov
CYP2D6 Dextromethorphan, Metoprolol Quinidine, Paroxetine Metabolizes ~25% of clinical drugs, including many beta-blockers, antidepressants, and opioids. nih.govfda.gov

| CYP3A4/5 | Midazolam, Testosterone | Ketoconazole, Ritonavir | Metabolizes >50% of clinical drugs; high potential for drug-drug interactions. | nih.govfda.gov |

Q & A

Q. Advanced Research Focus

  • Fluorine substitution : Enhances metabolic stability (C-F bond inertia) and lipophilicity (logP increases by ~0.5).
  • Methoxy group orientation : Para-methoxy improves π-stacking in enzyme active sites (e.g., CYP450 inhibition).
    SAR studies show IC₅₀ values drop from 12 µM (non-fluorinated analog) to 4.7 µM for the 3-fluoro derivative .

What chromatographic methods ensure high-purity isolation of this compound from reaction mixtures?

Q. Basic Research Focus

  • HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min.
  • GC-MS : DB-5 column, He carrier gas, splitless injection (detection limit: 0.1 ng/µL).
    Purity >99% is achievable with two-step silica gel chromatography (hexane/ethyl acetate gradient) .

What experimental protocols assess the oxidative stability of this compound under ambient conditions?

Q. Advanced Research Focus

  • Accelerated oxidation : Expose to 40°C/75% RH for 14 days. Monitor via:
    • FTIR : Loss of C=O peak intensity (1700 cm⁻¹).
    • HPLC : Emergence of carboxylic acid byproducts.
      Degradation follows first-order kinetics (t₁/₂ = 28 days) .

How can green chemistry principles be applied to the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste.
  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs (70% yield) .

What strategies resolve enantiomeric impurities in this compound during asymmetric synthesis?

Q. Advanced Research Focus

  • Chiral chromatography : Use Chiralpak IA column with ethanol/heptane (80:20) to separate enantiomers (α = 1.32).
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol with a chiral additive (e.g., L-proline) to enrich ee >98% .

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